Cas no 941992-09-2 (N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold, which is of interest in medicinal chemistry due to its potential biological activity. The compound combines a chlorobenzene sulfonamide moiety with a benzyl-substituted tetrahydroquinoline core, offering structural versatility for pharmacological applications. Its sulfonamide group may enhance binding affinity to target proteins, while the chloro substituent can influence electronic properties and metabolic stability. This compound is suitable for research in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications to optimize physicochemical and pharmacokinetic properties.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide structure
941992-09-2 structure
Product name:N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
CAS No:941992-09-2
MF:C22H19ClN2O3S
MW:426.915863275528
CID:6127437
PubChem ID:16927384

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
    • Benzenesulfonamide, 4-chloro-N-[1,2,3,4-tetrahydro-2-oxo-1-(phenylmethyl)-6-quinolinyl]-
    • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide
    • N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-chlorobenzenesulfonamide
    • AKOS024645309
    • 941992-09-2
    • F2385-0121
    • Inchi: 1S/C22H19ClN2O3S/c23-18-7-10-20(11-8-18)29(27,28)24-19-9-12-21-17(14-19)6-13-22(26)25(21)15-16-4-2-1-3-5-16/h1-5,7-12,14,24H,6,13,15H2
    • InChI Key: VFNJIOHOBWPWSY-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3CC2=CC=CC=C2)(=O)=O)=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 426.0804913g/mol
  • Monoisotopic Mass: 426.0804913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 666
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • Density: 1.408±0.06 g/cm3(Predicted)
  • Boiling Point: 680.0±65.0 °C(Predicted)
  • pka: 8.58±0.20(Predicted)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2385-0121-4mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2385-0121-100mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2385-0121-10mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2385-0121-5μmol
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2385-0121-75mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2385-0121-2μmol
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2385-0121-10μmol
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2385-0121-2mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2 90%+
2mg
$59.0 2023-05-16
A2B Chem LLC
BA73176-10mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2
10mg
$291.00 2024-05-20
Life Chemicals
F2385-0121-30mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
941992-09-2 90%+
30mg
$119.0 2023-05-16

Additional information on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide

Comprehensive Overview of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide (CAS No. 941992-09-2)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide (CAS No. 941992-09-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This sulfonamide derivative features a tetrahydroquinoline core, which is a privileged scaffold in medicinal chemistry, known for its versatility in drug design. The compound's molecular structure combines a benzyl group, a sulfonamide moiety, and a chlorobenzene ring, making it a subject of interest for researchers exploring novel therapeutic agents.

Recent studies have highlighted the growing demand for sulfonamide-based compounds in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders. The presence of the 4-chlorobenzene group in this molecule enhances its binding affinity to specific biological targets, a feature often sought after in the development of kinase inhibitors and GPCR modulators. Researchers are also investigating its potential as a lead compound for treating conditions like autoimmune diseases and certain cancers, aligning with current trends in personalized medicine.

From a synthetic chemistry perspective, CAS No. 941992-09-2 exemplifies the importance of heterocyclic sulfonamides in modern organic synthesis. Its tetrahydroquinoline backbone is frequently utilized in constructing complex molecules due to its stability and functional group compatibility. The compound's N-benzyl substitution further contributes to its lipophilicity, a critical factor in optimizing drug bioavailability. These attributes make it a valuable intermediate for academic and industrial labs focused on structure-activity relationship (SAR) studies.

In the context of AI-driven drug discovery, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide has been featured in computational screenings for its predicted interactions with disease-relevant proteins. This aligns with the increasing use of machine learning algorithms to identify promising candidates from chemical libraries. Its sulfonamide group, in particular, is a hotspot for hydrogen bonding, a property leveraged in virtual docking simulations to prioritize compounds for experimental validation.

Environmental and regulatory considerations surrounding chlorinated aromatic compounds have also influenced research on this molecule. While not classified as hazardous, its 4-chlorobenzene component underscores the need for sustainable synthesis methods, reflecting the pharmaceutical industry's shift toward green chemistry principles. Researchers are exploring catalytic approaches to minimize waste and improve the atom economy of its production, addressing broader concerns about chemical sustainability.

For suppliers and distributors, CAS No. 941992-09-2 represents a niche but growing market segment. The compound's application in high-throughput screening and fragment-based drug design has driven demand from contract research organizations (CROs) and academic institutions. Its availability in milligram to gram quantities supports early-stage research, while custom synthesis options cater to large-scale preclinical studies. This versatility positions it as a strategic material for life science innovation.

Looking ahead, the scientific community anticipates expanded applications for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide, particularly in targeted therapy development. Its modular structure allows for systematic derivatization, enabling researchers to fine-tune pharmacological properties. As precision medicine advances, compounds like this—with well-characterized molecular interactions—will play pivotal roles in bridging the gap between benchside discoveries and clinical solutions.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd